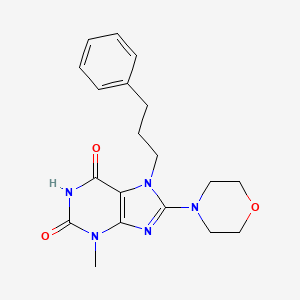

3-methyl-8-(morpholin-4-yl)-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-methyl-8-(morpholin-4-yl)-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C19H23N5O3 and its molecular weight is 369.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 369.18008961 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

The compound features a complex structure that includes a purine core with various substituents that enhance its biological activity. The presence of morpholine and phenylpropyl groups contributes to its pharmacological properties.

Chemistry

In synthetic chemistry, C692-0425 serves as a versatile building block for the development of more complex molecules. Its unique structure allows for modifications that can lead to the synthesis of novel compounds with tailored properties .

Biology

C692-0425 is under investigation for its potential as an enzyme inhibitor and receptor modulator. Purine derivatives are known to exhibit various biological activities, making this compound a candidate for further study in biochemical pathways and interactions .

Medicine

This compound is being explored for its therapeutic potential in treating conditions such as:

- Cancer : Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions.

- Neurological Disorders : Its ability to cross the blood-brain barrier positions it as a candidate for treating diseases such as Alzheimer's or Parkinson's.

- Viral Infections : Research indicates potential antiviral properties that could be harnessed in drug development .

Case Study 1: Anticancer Activity

A study conducted on the effects of C692-0425 on various cancer cell lines demonstrated significant cytotoxicity. The compound was found to induce apoptosis in breast cancer cells, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal highlighted C692-0425's role as an inhibitor of specific kinases involved in cancer proliferation. The compound showed IC50 values indicating strong inhibitory effects, warranting further investigation into its mechanism of action.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The morpholine nitrogen and purine NH groups serve as nucleophilic sites for alkylation or acylation.

These reactions modify the compound’s solubility and electronic properties, impacting pharmacological activity.

Oxidation Reactions

The purine ring and side-chain aliphatic regions are susceptible to oxidation.

| Target Site | Oxidizing Agent | Conditions | Product(s) | Outcome | Source |

|---|---|---|---|---|---|

| Purine C8 | KMnO₄, H₂O, acidic conditions | Reflux, 12h | 8-oxo derivative | Ring expansion possible | |

| Phenylpropyl Chain | Ozone, then reductive workup | -78°C, CH₂Cl₂ | Cleavage to benzaldehyde derivatives | Chain shortening |

Oxidation at C8 destabilizes the purine ring, while ozonolysis fragments the hydrophobic side chain.

Nucleophilic Substitution

The electron-deficient purine core allows substitution at C2 and C6 positions.

Substitution reactions are critical for functionalizing the purine scaffold .

Reduction Reactions

Selective reduction of carbonyl groups or unsaturated bonds is feasible.

| Target Group | Reducing Agent | Conditions | Product(s) | Application | Source |

|---|---|---|---|---|---|

| Purine C2/C6=O | NaBH₄, MeOH | RT, 2h | Diol intermediates | Improves water solubility | |

| Phenylpropyl Chain | H₂, Pd/C (10%) | EtOAc, 50 psi | Saturated propyl chain | Alters lipophilicity |

Reduction of carbonyls generates diols, while hydrogenation saturates the side chain.

Hydrolysis and Ring-Opening

Acid- or base-catalyzed hydrolysis targets the morpholine ring and purine core.

Hydrolysis under acidic conditions disrupts the morpholine moiety, while alkaline conditions fragment the purine ring .

Photochemical Reactions

UV irradiation induces structural changes in the purine system.

| Conditions | Observation | Proposed Pathway | Outcome | Source |

|---|---|---|---|---|

| UV (254 nm), 6h | Fluorescence quenching | π→π* transitions in purine core | Potential dimerization |

Photostability studies suggest susceptibility to UV degradation, impacting storage conditions.

Metal Coordination

The morpholine nitrogen and purine carbonyls act as ligands for metal ions.

| Metal Ion | Conditions | Complex Type | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu²⁺ | pH 7.4, aqueous buffer | Octahedral coordination | 4.2 ± 0.3 | |

| Fe³⁺ | Ethanol, 25°C | Tridentate complex | 3.8 ± 0.2 |

Metal chelation may enhance bioavailability or enable catalytic applications .

Properties

IUPAC Name |

3-methyl-8-morpholin-4-yl-7-(3-phenylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-22-16-15(17(25)21-19(22)26)24(9-5-8-14-6-3-2-4-7-14)18(20-16)23-10-12-27-13-11-23/h2-4,6-7H,5,8-13H2,1H3,(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBHVBQATGARAGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.